molecular formula C14H12N2O2S2 B2388977 Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate CAS No. 338778-07-7

Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate

Cat. No.: B2388977
CAS No.: 338778-07-7
M. Wt: 304.38
InChI Key: RORLBIIYJPPPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate” is an organic compound with the molecular formula C14H12N2O2S2 and a molecular weight of 304.38 . It is also known by its CAS Number: 338778-07-7 . This compound has gained much attention in scientific research.


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12N2O2S2/c1-9-12(7-15)13(16-20-9)19-8-10-5-3-4-6-11(10)14(17)18-2/h3-6H,8H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.

Safety and Hazards

The safety information available indicates that this compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . For more detailed safety and hazard information, please refer to the MSDS .

Properties

IUPAC Name

methyl 2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-9-12(7-15)13(16-20-9)19-8-10-5-3-4-6-11(10)14(17)18-2/h3-6H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORLBIIYJPPPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SCC2=CC=CC=C2C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666743
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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